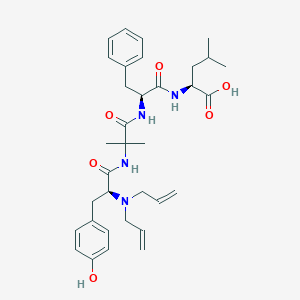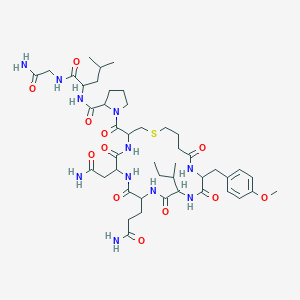
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine is a synthetic oligopeptide composed of the amino acids tyrosine, alpha-aminoisobutyric acid, phenylalanine, and leucine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid, leucine, to a solid support resin. Subsequent amino acids, including phenylalanine, alpha-aminoisobutyric acid, and tyrosine, are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The diallyl functional group is introduced through the use of diallylamine during the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the efficient and high-purity production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.
Reduction: The diallyl functional group can be reduced to form saturated amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Saturated amines from the reduction of the diallyl group.
Substitution: Alkylated or acylated derivatives of the peptide.
Wissenschaftliche Forschungsanwendungen
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammation.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The diallyl functional group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The peptide’s structure allows it to mimic natural substrates or inhibitors, thereby influencing various biochemical pathways .
Eigenschaften
CAS-Nummer |
89352-67-0 |
|---|---|
Molekularformel |
C34H46N4O6 |
Molekulargewicht |
606.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1 |
InChI-Schlüssel |
BGJPRBZZLWCLJW-AWCRTANDSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Aussehen |
White lyophilised solid |
Siedepunkt |
892.7ºC at 760 mmHg |
melting_point |
N/A |
Reinheit |
>98% |
Sequenz |
YXXFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, X = Aib) |
Löslichkeit |
Soluble in DMSO |
Lagerung |
-20°C |
Synonyme |
ICI 174864 ICI-174864 N,N-diallyl-Tyr-Aib-Phe-Leu N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















